

Xestospongin C: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Xestospongin C	
Cat. No.:	B1683340	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective concentration and experimental protocols for **Xestospongin C**, a potent and cell-permeable antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor. Derived from the marine sponge Xestospongia sp., this compound is a valuable tool for investigating intracellular calcium (Ca²⁺) signaling pathways.

Introduction

Xestospongin C is widely utilized in cell culture to probe the role of IP3-mediated Ca²⁺ release from the endoplasmic reticulum (ER). It selectively blocks the IP3 receptor, thereby inhibiting the release of stored Ca²⁺ into the cytoplasm.[1][2] However, it is crucial to note that at certain concentrations, **Xestospongin C** can also inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which may influence experimental outcomes.[1][3][4] This document outlines effective concentrations, detailed experimental protocols, and the key signaling pathways affected by **Xestospongin C**.

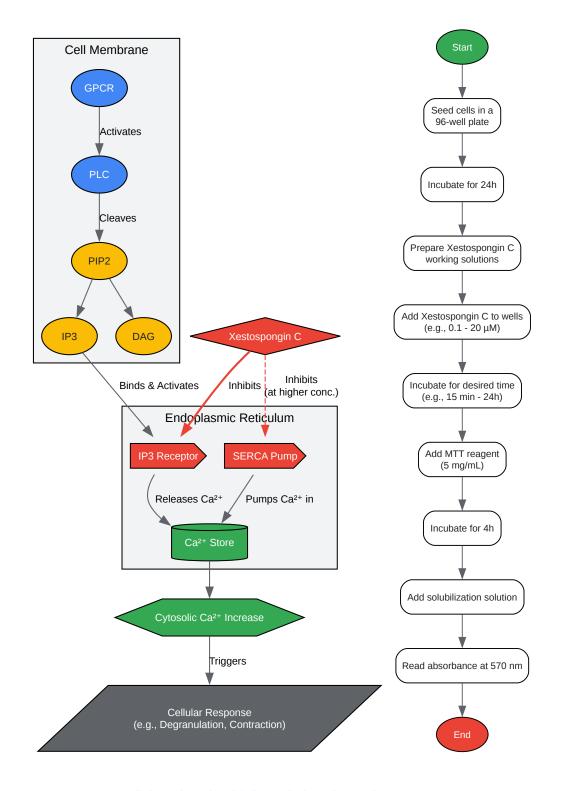
Data Presentation

The effective concentration of **Xestospongin C** varies depending on the cell type and the specific biological process under investigation. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of Xestospongin C in Different Cell Lines

Cell Type	Application	Effective Concentration	Incubation Time	Reference
RBL-2H3 (Mast Cells)	Inhibition of degranulation and Ca ²⁺ release	3–10 μΜ	15 minutes	[2]
Primary Hippocampal Neurons	Amelioration of Aβ ₁₋₄₂ -induced apoptosis and Ca ²⁺ overload	10 μΜ	1 hour	[1]
HL-1 (Atrial Muscle Cells)	Blockade of IgG autoantibody- induced Ca ²⁺ elevation	10 μΜ	Not specified	
Guinea-Pig Papillary Muscle	Inhibition of phenylephrine-induced positive inotropic effects	3 μΜ	30 minutes	[5][6]
PC12 Cells	Inhibition of bradykinin- induced Ca ²⁺ release	Not specified	Not specified	
Jurkat T Cells	Attenuation of PHP-induced IL-2 production	Not specified	Not specified	
Frog Neuromuscular Junction (Perisynaptic Schwann cells)	Blockade of Ca ²⁺ responses	700 nM	Not specified	[7]

Table 2: IC50 Values of Xestospongin C



Target	System	IC ₅₀	Reference
IP3 Receptor	Cerebellar microsomes	358 nM	[1]
Voltage-dependent Ba ²⁺ currents	Guinea-pig ileum	0.63 μΜ	[8]
Voltage-dependent K+ currents	Guinea-pig ileum	0.13 μΜ	[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Xestospongin C, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xestospongin C is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xestospongin C empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xestospongin C, a selective and membrane-permeable inhibitor of IP(3) receptor, attenuates the positive inotropic effect of alpha-adrenergic stimulation in guinea-pig papillary muscle PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xestospongin C is a potent inhibitor of SERCA at a vertebrate synapse PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Xestospongin C: Application Notes and Protocols for Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683340#effective-concentration-of-xestospongin-c-in-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com